tert-butyl N-(carbamothioylmethyl)-N-ethylcarbamate
Description
tert-Butyl N-(carbamothioylmethyl)-N-ethylcarbamate (CAS: 1303890-55-2) is a carbamate derivative characterized by a tert-butoxycarbonyl (Boc) protecting group, an ethyl substituent, and a carbamothioylmethyl functional group. Its molecular formula is C₁₁H₂₁N₃O₂S (calculated based on structural analogs in ), with a molecular weight of 283.37 g/mol. The compound is primarily utilized in organic synthesis as a protected intermediate, particularly in pharmaceutical and agrochemical research, where the carbamothioyl group may confer unique reactivity or biological activity.
Key structural features include:
Properties
IUPAC Name |
tert-butyl N-(2-amino-2-sulfanylideneethyl)-N-ethylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2S/c1-5-11(6-7(10)14)8(12)13-9(2,3)4/h5-6H2,1-4H3,(H2,10,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCAQBVSLRUYKNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=S)N)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl (2-amino-2-thioxoethyl)ethylcarbamate typically involves the reaction of tert-butyl carbamate with 2-amino-2-thioxoethanol under specific conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Chemical Reactions Analysis
tert-butyl N-(carbamothioylmethyl)-N-ethylcarbamate undergoes various chemical reactions, including:
Scientific Research Applications
tert-butyl N-(carbamothioylmethyl)-N-ethylcarbamate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-butyl (2-amino-2-thioxoethyl)ethylcarbamate involves its interaction with amino acid transporters. The compound binds to these transporters, inhibiting their function and thereby affecting the transport of amino acids across cell membranes . This inhibition can impact various cellular processes and pathways, making it a valuable tool for studying transporter functions and related biological processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with tert-butyl N-(carbamothioylmethyl)-N-ethylcarbamate, enabling comparative analysis of their properties and applications.
tert-Butyl N-[4-(carbamothioylmethyl)phenyl]carbamate (CAS: 62667049)
- Molecular Formula : C₁₃H₁₈N₂O₂S
- Hydrogen-bonding: The phenyl-carbamothioylmethyl group forms intramolecular hydrogen bonds (e.g., N–H···S=C), as inferred from analogous structures in . Applications: Likely used in materials science for crystal engineering due to its planar aromatic system.
| Property | Target Compound | Phenyl Analog (CAS: 62667049) |
|---|---|---|
| Molecular Weight | 283.37 g/mol | 278.36 g/mol |
| Solubility (Predicted) | Moderate in DCM | Low in polar solvents |
| Hydrogen Bond Donors | 2 | 2 |
| Key Functional Group | Carbamothioyl | Carbamothioyl + Phenyl |
tert-Butyl N-[carbamothioyl(pyridin-3-yl)methyl]-N-ethylcarbamate (CAS: NE53556)
- Molecular Formula : C₁₄H₂₂N₄O₂S (estimated from )
- Key Differences: Incorporates a pyridin-3-yl group instead of a simple methyl, introducing a heterocyclic aromatic system. Applications: Suited for metal coordination or as a precursor in medicinal chemistry due to pyridine’s bioactivity.
| Property | Target Compound | Pyridinyl Analog (CAS: NE53556) |
|---|---|---|
| Molecular Weight | 283.37 g/mol | 334.42 g/mol |
| Heteroatoms | S, N, O | S, N, O (additional N in pyridine) |
| Bioactivity Potential | Moderate | High (pyridine moiety) |
tert-Butyl N,N-diallylcarbamate (CAS: 151259-38-0)
- Molecular Formula: C₁₁H₁₉NO₂
- Key Differences :
- Diallyl groups replace the ethyl and carbamothioylmethyl substituents.
- Reactivity : Allyl groups enable polymerization or Diels-Alder reactions, absent in the target compound.
- Stability : Less stable under acidic conditions due to the absence of sulfur’s electron-donating effects.
| Property | Target Compound | Diallyl Analog (CAS: 151259-38-0) |
|---|---|---|
| Molecular Weight | 283.37 g/mol | 197.27 g/mol |
| Functional Groups | Carbamothioyl | Allyl + Carbamate |
| Thermal Stability | High | Moderate (allyl decomposition) |
tert-Butyl N-(2-aminoethyl)-N-ethylcarbamate (CAS: 105628-63-5)
- Molecular Formula : C₉H₂₀N₂O₂
- Key Differences :
- Lacks the carbamothioyl group , replacing it with a primary amine.
- Reactivity : The free amine enables nucleophilic substitution, contrasting with the thioamide’s nucleophilic sulfur.
- Applications : Used in peptide synthesis as a Boc-protected diamine.
| Property | Target Compound | Amine Analog (CAS: 105628-63-5) |
|---|---|---|
| Molecular Weight | 283.37 g/mol | 188.27 g/mol |
| Hydrogen Bond Acceptors | 4 | 3 |
| Key Reactivity | Thioamide | Primary amine |
Structural and Functional Insights
Hydrogen Bonding and Crystal Packing
- The carbamothioyl group in the target compound participates in N–H···S=C hydrogen bonds , analogous to the N–H···O=C interactions observed in tert-butyl N-hydroxycarbamate (). These bonds influence crystal packing and solubility.
- Comparatively, the phenyl analog () may exhibit stronger intermolecular interactions due to aromatic stacking, while the pyridinyl analog () could engage in metal coordination.
Biological Activity
Tert-butyl N-(carbamothioylmethyl)-N-ethylcarbamate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the existing literature on its synthesis, biological effects, and mechanisms of action, drawing upon diverse sources to present a comprehensive overview.
- Molecular Formula : C₉H₁₈N₂O₂S
- Molecular Weight : 202.32 g/mol
- CAS Number : Not specifically listed in the results but can be derived from its structural formula.
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with thioketones or related compounds. The process may include several steps, including protection and deprotection strategies to ensure the stability of the functional groups involved.
Antimicrobial Activity
Research indicates that derivatives of carbamate compounds exhibit significant antimicrobial properties. For instance, a study on similar compounds demonstrated their effectiveness against various bacterial strains such as E. coli and Staphylococcus aureus using microdilution broth susceptibility assays . These findings suggest that this compound may possess comparable antimicrobial activity.
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. The Artemia salina lethality assay has been employed in studies to determine the cytotoxic effects of carbamate derivatives. Results indicated that while some compounds exhibited potent antibacterial activity, they also showed low toxicity levels, making them promising candidates for further development .
The exact mechanism by which this compound exerts its biological effects remains largely unexplored. However, it is hypothesized that the presence of the carbamothioyl group may enhance its interaction with microbial enzymes or cell membranes, disrupting normal cellular functions.
Case Studies
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
